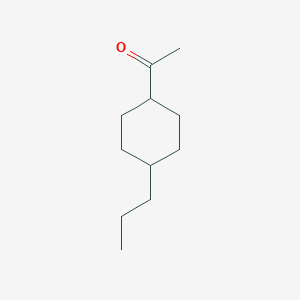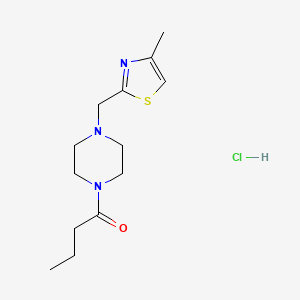
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not detailed in the searched resources. Chemical reactions can vary widely depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not directly available in the searched resources. Such properties can include solubility, melting point, boiling point, and specific optical rotation .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on piperazine derivatives, including efforts to synthesize novel compounds, explores their potential in pharmacology, particularly in antidepressant and antianxiety activities. For example, the synthesis of novel derivatives involving piperazine and their subsequent pharmacological evaluation for antidepressant and antianxiety properties have been reported, indicating a broader interest in the therapeutic potentials of such compounds (J. Kumar et al., 2017).
Antipsychotic Potential
Another research area involves investigating the antipsychotic potential of piperazine-based compounds. Studies have been conducted on substituted benzamides with piperazine structures, showing promise as atypical antipsychotic agents. These investigations delve into structure-activity relationships to identify compounds with potential antipsychotic activity without the side effects typical of first-generation antipsychotics (M. H. Norman et al., 1996).
Antimicrobial and Antifungal Activities
Piperazine derivatives have also been studied for their antimicrobial and antifungal activities. Research has focused on synthesizing new compounds within this class and evaluating their effectiveness against various microorganisms. This includes the development of triazole derivatives with potential antifungal properties, highlighting the versatility of piperazine-related compounds in addressing a range of infectious diseases (H. Bektaş et al., 2007).
Pain Management and Neuroprotective Effects
The synthesis of novel piperazine compounds has extended into the exploration of their roles in pain management and neuroprotection. For instance, research on T-type calcium channel blockers featuring piperazine components indicates potential applications in relieving nociceptive and inflammatory pain, as well as in neuropathic pain models. This suggests a promising avenue for the development of new analgesics and neuroprotective agents (K. Noh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-3-4-13(17)16-7-5-15(6-8-16)9-12-14-11(2)10-18-12;/h10H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJYYPMUFXTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

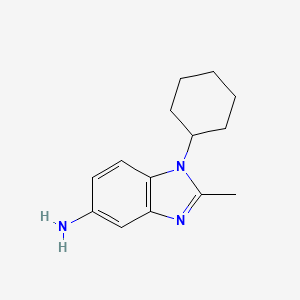
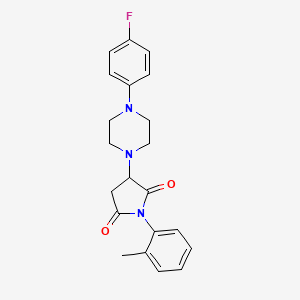
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2844321.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)
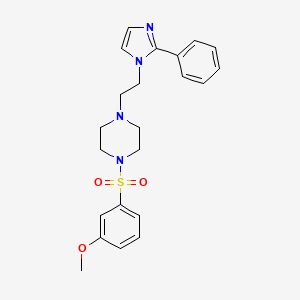
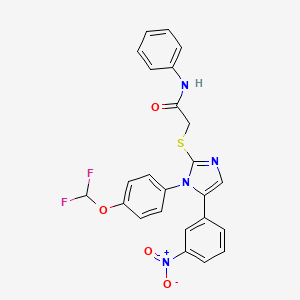
![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)
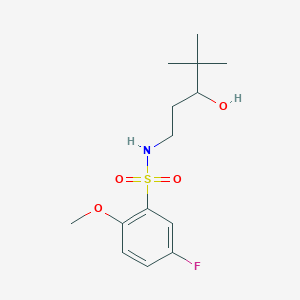
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)
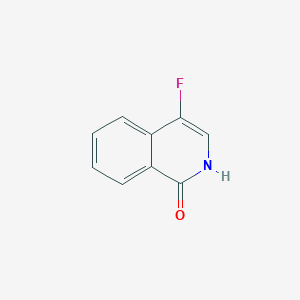
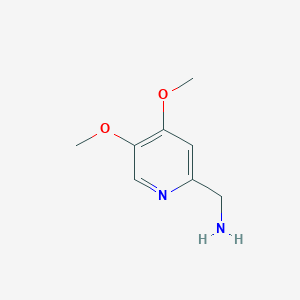
![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)
